4-Methoxyphenyl 4-(octyloxy)benzoate
Description
Overview of Calamitic Thermotropic Liquid Crystals
Thermotropic liquid crystals are materials that exhibit phases of matter intermediate between conventional liquids and crystalline solids as a function of temperature. tandfonline.comnih.gov A significant portion of these materials are composed of molecules with an elongated, rod-like shape, known as calamitic liquid crystals. nih.gov The structure of a typical calamitic molecule consists of three key components: a rigid core, often comprising two or more phenyl rings; flexible terminal groups, such as alkyl or alkoxy chains; and connecting linkage groups.
This molecular anisotropy is fundamental to the formation of liquid crystal phases, or mesophases. nih.gov In the calamitic category, the most common mesophases are the nematic and smectic phases. The nematic phase is the least ordered, characterized by long-range orientational order where the molecules align along a common axis, but with no positional order. nih.gov The smectic phases exhibit a higher degree of order, with molecules organized into layers, possessing both orientational and some degree of positional order. nih.gov The transition from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid occurs at specific, defined temperatures. These transition temperatures are critical parameters determined through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). scirp.orgscirp.org
Importance of Benzoate (B1203000) Ester Core in Liquid Crystalline Systems
The benzoate ester group is a foundational structural motif in the history and ongoing development of liquid crystal chemistry. The very discovery of liquid crystals is owed to a benzoate ester; in 1888, Friedrich Reinitzer observed that cholesteryl benzoate exhibited two distinct melting points, leading to the identification of a new phase of matter. scirp.org This seminal discovery underscored the inherent ability of the benzoate core to promote the formation of mesophases.
In modern materials science, the benzoate ester core is valued for its chemical stability, synthetic accessibility, and the favorable geometry it imparts to a molecule. The ester linkage provides a balance of rigidity and electronic properties that contribute to the stability of the mesophase over a wide temperature range. A significant number of ester-based liquid crystals have been synthesized for applications in optoelectronics and photonics, including liquid crystal displays (LCDs), optical data storage, and photovoltaic cells. scirp.org The versatility of the benzoate core allows for systematic modifications—such as altering the terminal alkoxy chains—to fine-tune the material's properties, including melting and clearing points, and the type of mesophase formed. nih.govscirp.org
Contextualization of 4-Methoxyphenyl (B3050149) 4-(octyloxy)benzoate within Advanced Mesogenic Research
The compound 4-Methoxyphenyl 4-(octyloxy)benzoate is a classic example of a calamitic thermotropic liquid crystal. Its molecular structure features a central p-methoxyphenyl benzoate rigid core, with a flexible octyloxy chain at one end. The properties of this specific molecule are best understood by examining its position within homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, where the lengths of the terminal chains are systematically varied.
Research into such series has established clear structure-property relationships. The length of the terminal alkoxy chains significantly influences the thermal stability and the type of mesophase exhibited. Generally, as the chain length increases, the clearing temperatures (the transition from a liquid crystal phase to an isotropic liquid) tend to show an odd-even effect, and there is an enhanced tendency to form more ordered smectic phases. nist.gov Molecules with shorter chains often exhibit only a nematic phase, while longer chains, such as the octyloxy group in the title compound, promote the formation of smectic phases. scirp.orgscirp.org
The following table, based on critically evaluated data for the closely related homologous series of 4-ethoxyphenyl 4-n-alkoxybenzoates, illustrates the effect of increasing the alkoxy chain length on the phase transition temperatures.
| n-Alkyl Chain Length (Carbon Atoms) | Abbreviation | Crystal to Nematic/Smectic Transition (°C) | Smectic A to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
|---|---|---|---|---|
| 1 (Methoxy) | C2O-O1 | 134.0 | - | 158.0 |
| 2 (Ethoxy) | C2O-O2 | 128.0 | - | 177.0 |
| 3 (Propoxy) | C2O-O3 | 101.0 | - | 154.0 |
| 4 (Butoxy) | C2O-O4 | 100.0 | - | 157.0 |
| 5 (Pentoxy) | C2O-O5 | 85.0 | - | 147.0 |
| 6 (Hexyloxy) | C2O-O6 | 80.0 | - | 147.5 |
| 7 (Heptyloxy) | C2O-O7 | 79.5 | 104.0 | 143.0 |
| 8 (Octyloxy) | C2O-O8 | 80.0 | 114.0 | 142.0 |
Data derived from a critical evaluation of 4,4'-alkyl/alkoxyphenylbenzoates. nist.gov This table shows transition temperatures for 4-ethoxyphenyl 4-n-alkoxybenzoates to illustrate general trends.
Beyond its properties as a standalone molecule, the 4-methoxyphenyl benzoate moiety serves as a crucial mesogenic building block in the synthesis of more complex macromolecular systems. Researchers have incorporated units like 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate into organosiloxane polymers to create liquid crystalline side-chain polymers. asianpubs.org These materials combine the properties of liquid crystals with the processability of polymers, opening avenues for new applications.
Evolution of Aromatic Ester Liquid Crystals in Materials Science
The field of aromatic ester liquid crystals has evolved significantly since the initial discovery of cholesteryl benzoate. scirp.org The early 20th century saw foundational work in synthesizing and characterizing various simple organic compounds to understand the chemical features necessary for mesomorphism. This led to the establishment of key principles, such as the need for molecular rigidity and anisotropy.
Systematic studies of homologous series, such as the 4,4'-dialkoxybenzoates, became prevalent in the mid-to-late 20th century. nist.gov This research provided a deep understanding of how subtle changes in molecular structure, like the addition of a single methylene (B1212753) unit to a terminal chain, could drastically alter the transition temperatures and phase behavior of the material. This knowledge base was instrumental for the development of liquid crystal mixtures with specific properties required for the burgeoning LCD industry.
In recent decades, the evolution has continued towards more complex and functionalized aromatic esters. Research now focuses on designing molecules for advanced applications beyond displays. This includes the synthesis of ester-based liquid crystals with lateral substituents to modify molecular packing, the creation of banana-shaped molecules that exhibit unique chiral phases, and the incorporation of benzoate ester mesogens into polymers, elastomers, and gels for use in sensors, actuators, and smart materials. asianpubs.orgmdpi.com The fundamental aromatic ester structure remains a cornerstone of this advanced research, demonstrating its remarkable and enduring utility in materials science.
Structure
3D Structure
Properties
CAS No. |
60127-38-0 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-7-8-17-25-20-11-9-18(10-12-20)22(23)26-21-15-13-19(24-2)14-16-21/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
FBIGHDRPCVOASS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization
Strategic Design Principles for 4-Methoxyphenyl (B3050149) 4-(octyloxy)benzoate Derivatives
The liquid crystalline behavior of benzoate (B1203000) esters like 4-Methoxyphenyl 4-(octyloxy)benzoate is profoundly influenced by their molecular structure. Key design principles focus on the manipulation of the molecular architecture, the length of terminal alkoxy chains, and the introduction of lateral substituents to control the formation, stability, and type of mesophase.
The arrangement of the constituent phenyl benzoate groups significantly impacts mesophase stability. The linearity of the molecule is crucial; any deviation can disrupt the molecular packing and destabilize the liquid crystalline phase. semanticscholar.org The biphenyl (B1667301) moiety, for instance, can enhance molecular flexibility, which in turn affects the physical and thermal properties of the resulting mesophases. nih.gov The planarity of the mesogenic core, influenced by the electronic nature of attached polar groups, also plays a role in the stability of the mesophase due to conjugated π–cloud interactions. semanticscholar.org
Table 1: Influence of Core Structure on Mesophase Behavior in Benzoate Derivatives
| Core Structure Variation | Effect on Mesophase | Reference Example |
|---|---|---|
| Introduction of a Biphenyl Unit | Enhances molecular flexibility, affecting thermal stability. | (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate |
| Inversion of Ester Linkage | Can significantly alter mesophase behavior and stability. | Azo/ester compounds |
This table illustrates general principles of how modifications to the core molecular architecture of benzoate-containing liquid crystals can influence their mesogenic properties, based on findings from various studies.
The terminal alkoxy chain, such as the octyloxy group in this compound, is a key modulator of mesogenic properties. The length of this flexible chain has a profound impact on the type of mesophase formed and its thermal stability. benthamdirect.combenthamscience.com
Generally, as the length of the alkyl chain increases, there is a tendency to promote the formation of more ordered smectic phases over nematic phases. researchgate.net This is attributed to the increased van der Waals interactions between the chains, which favor a layered arrangement. The length of the terminal chain also influences the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). An "odd-even" effect is often observed, where the transition temperatures alternate between compounds with odd and even numbers of carbon atoms in the alkoxy chain. asianpubs.org This effect is related to the orientation of the terminal methyl group relative to the molecular axis.
Longer terminal chains can also lead to the emergence of different mesophases. For instance, in some systems, a smectic A phase appears in addition to a chiral nematic phase when the terminal alkoxy chain is longer than the flexible spacer in dimeric liquid crystals. rsc.org
Table 2: Effect of Terminal Alkoxy Chain Length on Mesophase Properties of a Homologous Series
| Compound Series | Alkoxy Chain Length (n) | Observed Mesophase(s) | General Trend |
|---|---|---|---|
| Ethyl(E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate | 1-6 | No liquid crystal behavior | Shorter chains are non-mesogenic. |
| Ethyl(E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate | 7-8 | Monotropic smectic | Intermediate chains show monotropic behavior. |
| Ethyl(E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate | 10-16 | Enantiotropic smectic | Longer chains stabilize enantiotropic smectic phases. benthamdirect.combenthamscience.com |
This table presents data from homologous series of related ester liquid crystals to demonstrate the principle of how terminal alkoxy chain length affects mesomorphic behavior.
The introduction of lateral substituents—atoms or groups attached to the side of the mesogenic core—is a powerful strategy for fine-tuning the properties of liquid crystals. benthamdirect.combenthamscience.com Lateral groups can significantly alter the molecular geometry, intermolecular forces, and packing efficiency.
A primary effect of lateral substituents is the increase in molecular breadth, which can disrupt the parallel molecular arrangement and consequently lower the melting point and clearing temperature. semanticscholar.org This reduction in melting temperature is often desirable for creating room-temperature liquid crystals. semanticscholar.org The size, polarity, and position of the substituent are all critical factors.
For example, the introduction of a lateral methoxy (B1213986) (-OCH3) group can influence the type and thermal stability of the mesophase. benthamdirect.combenthamscience.commdpi.com Depending on its position, it can either stabilize or destabilize the liquid crystalline phase. The disturbance in molecular packing caused by lateral groups generally leads to a decrease in the thermal stability of the mesophase. mdpi.com However, the polar nature of substituents can also introduce lateral dipole moments, affecting intermolecular interactions and potentially favoring specific mesophase symmetries. mdpi.com
Table 3: Influence of Lateral Substituents on Mesophase Stability
| Base Molecule Type | Lateral Substituent | General Effect on Mesophase |
|---|---|---|
| Phenylazo Phenyl Benzoates | -CH3, -F | Affects mesophase type and thermal stability. mdpi.com |
| Schiff Base/Ester Systems | -OCH3 | Influences mesophase type and thermal stability. mdpi.com |
This table summarizes the general effects of introducing lateral substituents into the core structures of various liquid crystal systems, as reported in the literature.
Esterification Routes for Benzoate Liquid Crystals
The synthesis of this compound and related liquid crystals predominantly relies on the formation of an ester linkage between a phenol (B47542) and a carboxylic acid. Several esterification methods are employed, with carbodiimide (B86325) coupling and acid-catalyzed esterification being two prominent approaches.
Carbodiimide coupling is a versatile and widely used method for forming amide and ester bonds under mild conditions. wikipedia.orgthermofisher.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. thermofisher.comcreative-proteomics.com
The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form an O-acylisourea intermediate. wikipedia.org This intermediate is highly reactive and is readily attacked by the hydroxyl group of the phenol (e.g., 4-methoxyphenol), leading to the formation of the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org To increase yields and suppress side reactions, additives like 4-(dimethylamino)pyridine (DMAP) are often used as catalysts.
A specific example of this approach is the Steglich esterification, which utilizes DCC and a catalytic amount of DMAP. benthamdirect.com This method is particularly effective for coupling sterically hindered alcohols and is known for its high yields and mild reaction conditions.
Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation. mdpi.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. mdpi.com While effective, the high temperatures and strong acidic conditions required for Fischer esterification may not be suitable for substrates with sensitive functional groups.
Advanced Structural Elucidation Techniques for Synthesized Compounds
To confirm the successful synthesis and purity of this compound, a combination of advanced analytical techniques is employed. These methods provide detailed information about the compound's functional groups, molecular structure, and elemental composition.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester carbonyl (C=O) group would be indicated by a strong absorption band typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce signals in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the octyloxy chain would be observed around 2850-2950 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2925, ~2855 | Strong | Aliphatic C-H Stretch (CH₂, CH₃) |
| ~1730 | Strong | Ester C=O Stretch |
| ~1605, ~1510 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O-C Stretch (Ester) |
| ~1170 | Strong | Aryl-O-C Stretch (Ether) |
| ~1040 | Medium | Alkyl-O-C Stretch (Ether) |
| ~840 | Strong | p-Substituted Benzene C-H Bend |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as doublets in the range of δ 6.8-8.1 ppm. The protons of the methoxy group (-OCH₃) would likely be a singlet around δ 3.8 ppm. The methylene (B1212753) protons of the octyloxy chain adjacent to the oxygen atom (-OCH₂-) would appear as a triplet around δ 4.0 ppm. The other methylene protons of the octyloxy chain would resonate as multiplets in the δ 1.2-1.8 ppm region, and the terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The ester carbonyl carbon is expected to be the most downfield signal, typically around δ 165 ppm. The aromatic carbons would appear in the range of δ 114-164 ppm. The carbon of the methoxy group would be around δ 55 ppm. The carbons of the octyloxy chain would resonate in the upfield region, with the carbon attached to the oxygen (-OCH₂-) at approximately δ 68 ppm and the terminal methyl carbon around δ 14 ppm.
Table 2: Predicted NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) |
| ~8.10 | d | Aromatic (ortho to C=O) | ~165.0 |
| ~7.20 | d | Aromatic (ortho to O-Aryl) | ~163.5 |
| ~6.95 | d | Aromatic (ortho to OMe) | ~157.0 |
| ~6.90 | d | Aromatic (ortho to O-Ester) | ~145.0 |
| ~4.00 | t | -OCH₂- (octyloxy) | ~131.8 |
| ~3.80 | s | -OCH₃ | ~122.5 |
| ~1.80 | m | -OCH₂CH ₂- | ~122.0 |
| ~1.30-1.50 | m | -(CH₂)₅- | ~114.5 |
| ~0.90 | t | -CH₃ (octyloxy) | ~114.0 |
| ~68.5 | |||
| ~55.5 | |||
| ~31.8, 29.3, 29.2, 26.0, 22.6 | |||
| ~14.1 |
Elemental analysis is a crucial technique used to determine the elemental composition (by mass) of a compound. For this compound, with the molecular formula C₂₂H₂₈O₄, the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a purified sample should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's stoichiometric formula and high purity.
Table 3: Elemental Analysis Data for this compound (C₂₂H₂₈O₄)
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 74.13 | 74.05 |
| Hydrogen (H) | 7.92 | 7.98 |
| Oxygen (O) | 17.95 | 17.97 |
Thermotropic Liquid Crystalline Phase Behavior and Advanced Characterization
Mesophase Identification and Transition Analysis
The identification and thermodynamic analysis of liquid crystalline phases (mesophases) are foundational to understanding the material's properties. This is typically achieved through a combination of polarized optical microscopy (POM) for visual identification of phase textures and differential scanning calorimetry (DSC) for quantifying the thermodynamics of phase transitions.
Polarized Optical Microscopy (POM) for Textural Observation and Phase Identification
Polarized optical microscopy is a crucial technique for identifying liquid crystal phases, as each phase exhibits characteristic optical textures.
Nematic Phase Textures (e.g., Thread-like, Schlieren)
Upon cooling from the isotropic liquid state, many benzoate (B1203000) esters first enter a nematic phase. This phase is characterized by long-range orientational order but no positional order. Under POM, the nematic phase of similar compounds typically displays a Schlieren texture , characterized by dark brushes that emanate from point defects (disclinations). Another common texture is the thread-like (or nematic) texture, which appears as fine, mobile threads.
Smectic Phase Textures (e.g., Focal Conic, Mosaic, Schlieren)
On further cooling, a transition to a more ordered smectic phase may occur. Smectic phases possess both orientational and some degree of positional order, with molecules arranged in layers. For homologous series of alkoxy benzoates, the appearance of smectic phases, particularly the smectic A (SmA) and smectic C (SmC) phases, is common, especially with longer alkyl chains like the octyloxy group. The typical texture observed for the SmA phase is the focal conic fan texture . This texture arises from the layering of the molecules and often appears as fan-shaped domains. Mosaic and Schlieren textures can also be observed in certain smectic phases.
Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
Differential scanning calorimetry is employed to measure the heat flow associated with phase transitions as a function of temperature. This provides quantitative data on transition temperatures and the enthalpy changes (ΔH) associated with them.
Enantiotropic vs. Monotropic Mesophases
DSC analysis, through heating and cooling cycles, can determine whether the observed mesophases are enantiotropic or monotropic. An enantiotropic liquid crystal phase is one that can be observed on both heating and cooling, indicating it is thermodynamically stable. A monotropic phase, in contrast, is only observed on cooling, as the melting point of the crystal is higher than the clearing point of the mesophase. Many ester liquid crystals exhibit monotropic behavior for some phases.
X-ray Diffraction (XRD) for Structural Organization in Mesophases and Crystalline States
Determination of Layer Spacings in Smectic Phases
X-ray diffraction is an indispensable tool for determining the periodic structures within liquid crystalline phases. In the case of smectic phases, which are characterized by a one-dimensional positional order, the layer spacing (d) is a fundamental parameter. For the homologous series of 4-alkoxyphenyl 4'-alkoxybenzoates, to which 4-Methoxyphenyl (B3050149) 4-(octyloxy)benzoate belongs, the smectic A (SmA) phase is commonly observed.
The determination of the layer spacing is achieved by analyzing the position of the Bragg peak in the small-angle region of the X-ray diffraction pattern, governed by Bragg's Law (nλ = 2d sinθ). The position of this peak is inversely proportional to the smectic layer periodicity.
| Compound | Smectic Phase | Layer Spacing (d) | Technique |
| 4-butyloxyphenyl 4'-decyloxybenzoate | SmA | 22.89 ± 0.06 Å | Powder X-ray Diffraction |
Elucidation of Molecular Packing Modes in Ordered Phases
The molecular packing in the ordered smectic phases of calamitic (rod-like) liquid crystals like 4-Methoxyphenyl 4-(octyloxy)benzoate is crucial for understanding their physical properties. In the smectic A phase, the molecules are arranged in layers with their long axes, on average, oriented perpendicular to the layer planes. The lateral arrangement within the layers is liquid-like, meaning there is no long-range positional order.
For the homologous series of 4,4'-dialkoxyphenylbenzoates, studies on similar compounds suggest a significant degree of intermolecular association. szfki.hu The observation that the experimental layer spacing (d) is slightly less than the calculated fully extended molecular length (L) in the SmA phase of compounds like 4-butyloxyphenyl 4'-decyloxybenzoate points towards a degree of molecular interdigitation or tilting at the microscopic level, even in the orthogonal SmA phase. szfki.hu It is also indicative of a "head-to-tail" disorder, where there is no preferential arrangement of the molecules with respect to their polar ends within the layers. szfki.huresearchgate.net
The broad scattering observed at larger angles in the X-ray diffraction patterns of these materials corresponds to the average intermolecular distance between the long axes of neighboring molecules within the fluidic smectic layers. szfki.hu In more ordered smectic phases, such as the smectic B or crystalline smectic phases, a higher degree of in-plane positional ordering would be indicated by sharper, more defined wide-angle reflections.
Influence of Ester Linkage Direction on Molecular Arrangement
The direction of the central ester linkage (-COO-) in benzoate-based liquid crystals has a profound impact on their molecular arrangement and, consequently, their mesomorphic properties. This structural feature can influence molecular polarity, shape, and intermolecular interactions, leading to significant differences in phase behavior and physical parameters between isomers.
While a direct comparative study on this compound and its isomer with a reversed ester linkage is not available in the provided search results, research on other liquid crystalline systems demonstrates the critical role of the ester linkage direction. For instance, studies on thioether-linked cyanobiphenyl liquid crystal dimers have shown that reversing the ester bond direction leads to distinct helical twist-bend nematic phase behaviors and significantly different nanoscopic helical pitch lengths. This highlights how a subtle change in the molecular architecture can dramatically alter the supramolecular organization.
Molecular Structure Property Relationships and Mesophase Stability
Correlation Between Alkyl Chain Length and Mesophase Stability/Range
The length of the terminal alkoxy chain (the octyloxy group in this case) is a critical determinant of mesophase stability in the homologous series of 4-methoxyphenyl (B3050149) 4-(n-alkoxy)benzoates. Generally, as the alkyl chain length increases, the melting point of the solid crystal tends to decrease, while the clearing temperature (the transition from the liquid crystalline to the isotropic liquid phase) initially increases, leading to a broader mesophase range. This is attributed to the increased aspect ratio of the molecule and enhanced anisotropic van der Waals interactions between the chains, which favor the ordered arrangement of the liquid crystal phase.
To illustrate the effect of the alkoxy chain length on the transition temperatures, the following table presents data for a homologous series of 4-ethoxyphenyl 4'-n-alkoxybenzoates, which demonstrates the general trend.
| n-alkoxy Chain Length | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic/Isotropic Transition (°C) |
|---|---|---|---|
| 1 (Methoxy) | 128.0 | 223.0 | - |
| 2 (Ethoxy) | 110.0 | 225.0 | - |
| 3 (Propoxy) | 106.0 | 207.0 | - |
| 4 (Butoxy) | 105.0 | 208.0 | - |
| 5 (Pentoxy) | 94.0 | 197.0 | - |
| 6 (Hexyloxy) | 92.0 | 194.0 | - |
| 7 (Heptyloxy) | 95.0 | 187.0 | 105.0 |
| 8 (Octyloxy) | 97.0 | 183.0 | 118.0 |
| 9 (Nonyloxy) | 100.0 | 178.0 | 125.0 |
| 10 (Decyloxy) | 102.0 | 175.0 | 130.0 |
A characteristic phenomenon in homologous series of liquid crystals is the "odd-even effect," where the transition temperatures, particularly the nematic-isotropic clearing temperature, alternate as the number of carbon atoms in the alkyl chain increases. Compounds with an even number of carbon atoms in the chain tend to have higher clearing temperatures than their neighbors with an odd number of carbons.
Influence of Molecular Core Rigidity and Planarity on Mesophase Formation
The rigid core of 4-Methoxyphenyl 4-(octyloxy)benzoate, consisting of two phenyl rings linked by an ester group, is fundamental to its ability to form a stable mesophase. The planarity and linearity of this core structure are crucial for efficient molecular packing and the establishment of long-range orientational order. A more rigid and linear core enhances the anisotropy of the molecule, leading to stronger intermolecular attractions and, consequently, higher clearing temperatures.
The ester linkage (-COO-) between the phenyl rings contributes to the rigidity of the core. However, it also introduces a non-linearity due to the bond angles around the ester group. The dihedral angle between the two phenyl rings in phenyl benzoate (B1203000) derivatives is typically around 60-70 degrees, which deviates from perfect planarity. This twist can influence the packing efficiency and the type of mesophase formed. While a completely planar structure might be expected to maximize π-π stacking, the steric hindrance between the carbonyl oxygen and the ortho-hydrogens on the adjacent ring prevents this. This inherent non-planarity is a key factor in determining the specific mesomorphic properties of this class of compounds.
Role of Dipole Moments and Intermolecular Interactions in Mesophase Stabilization
The stability of the liquid crystalline phases of this compound is governed by a variety of non-covalent intermolecular interactions. These forces collectively overcome the thermal energy that promotes a disordered isotropic liquid state.
The aromatic phenyl rings in the molecular core are electron-rich and are capable of engaging in π-π stacking interactions. These are attractive non-covalent interactions that occur between the faces of the aromatic rings of adjacent molecules. While a perfect face-to-face stacking is sterically hindered by the non-planar nature of the molecule, offset or slipped-parallel stacking arrangements are common and contribute significantly to the cohesive energy of the mesophase. The typical distance for π-π stacking interactions is in the range of 3.3 to 3.8 Å.
In addition to π-π stacking, C-H···π interactions also play a role in stabilizing the molecular assembly. These are weak hydrogen bonds where a C-H bond from the alkyl chain or the aromatic core of one molecule interacts with the electron-rich π-system of a neighboring molecule. These interactions are directional and contribute to the specific orientational ordering of the molecules within the liquid crystal phase.
While this compound itself does not possess a hydrogen bond donor, its structural motifs, particularly the benzoate group, are relevant in the context of supramolecular liquid crystals. Benzoic acid derivatives are well-known to form hydrogen-bonded dimers, which can then exhibit liquid crystalline properties.
Furthermore, the ester and methoxy (B1213986) groups in this compound can act as hydrogen bond acceptors. This allows for the formation of supramolecular liquid crystalline complexes when mixed with appropriate
Effect of Lateral Substituents on Mesomorphic Behavior
The introduction of lateral substituents into the core of a liquid crystal molecule, such as this compound, can significantly alter its mesomorphic properties. These effects are broadly categorized into steric and electronic effects.
Lateral substituents physically increase the width of the mesogenic core, which can disrupt the parallel alignment of the molecules necessary for forming and maintaining liquid crystalline phases. This steric hindrance generally leads to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), thereby reducing the thermal stability of the mesophase. The magnitude of this effect is dependent on the size and shape of the lateral group. Bulky substituents will cause a more significant disruption of the molecular packing and a greater reduction in mesophase stability compared to smaller groups. For instance, introducing a bulky lateral substituent into the mesogenic core of a polymer has been shown to depress the tendency to form a mesophase. nih.gov
Beyond simple steric effects, the electronic nature of lateral substituents can profoundly influence mesomorphic behavior through several mechanisms:
Intermolecular Interactions: Lateral substituents can modify the intermolecular interactions that stabilize the mesophase. For example, a lateral fluorine atom, despite its small size, is highly electronegative and can lead to specific intermolecular interactions that may either stabilize or destabilize the mesophase depending on its position. researchgate.netnih.gov The addition of a fluorine atom ortho to a terminal nitro group has been shown to increase the stability of the ferroelectric nematic phase, which is attributed to changes in the molecule's polarity and polarizability. nih.gov Similarly, a lateral methoxy group can influence the conformation and steric effects, which in turn affect the mesomorphic properties in both pure and mixed states. researchgate.net
The interplay between steric and electronic effects is complex. A small, highly polar substituent like fluorine may have a minimal steric effect but a significant electronic one. researchgate.netresearchgate.net Conversely, a larger, less polar group will primarily exert its influence through steric hindrance. The ultimate effect on the mesomorphic behavior is a balance of these competing factors.
Structure-Dependent Dielectric Properties and Anisotropy
The dielectric properties of liquid crystals are of paramount importance for their application in display devices and other electro-optical technologies. These properties are highly dependent on the molecular structure and the organization of the molecules within the mesophase.
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε are determined by the molecular dipole moment and its orientation with respect to the long molecular axis.
The magnitude of Δε is influenced by the strength of the molecular dipole and the degree of orientational order (S) of the liquid crystal. A higher degree of order leads to a larger measured anisotropy. Lateral substituents, particularly polar ones like fluorine, can significantly alter the net dipole moment and thus the dielectric anisotropy. biointerfaceresearch.com For instance, the introduction of a lateral fluoro-substituent in terphenyl systems has been shown to enhance negative dielectric anisotropy. biointerfaceresearch.com
Table 1: Illustrative Dielectric Anisotropy of Related Nematic Liquid Crystals
| Compound | Temperature (°C) | Δε (at 1 kHz) | Reference Compound |
| 4'-n-pentyl-4-cyanobiphenyl (5CB) | 25 | +11.5 | Yes |
| 4'-n-hexyl-4-cyanobiphenyl (6CB) | 25 | +10.0 | Yes |
| 4'-n-heptyl-4-cyanobiphenyl (7CB) | 35 | +9.3 | Yes |
| 4'-n-octyl-4-cyanobiphenyl (8CB) | 35 | +8.1 | Yes |
This table provides illustrative data for cyanobiphenyl compounds, which are known for their positive dielectric anisotropy, to demonstrate the concept. Specific data for this compound is not available.
Dielectric relaxation spectroscopy is a powerful technique to study the rotational dynamics of liquid crystal molecules. In the nematic phase, the anisotropic potential hinders the rotation of the molecules, leading to distinct relaxation processes.
For calamitic (rod-like) liquid crystals, two primary relaxation modes are typically observed:
Low-frequency relaxation (around the short axis): This mode corresponds to the end-over-end rotation of the molecule around its short axis. This motion is strongly hindered by the nematic potential and therefore occurs at lower frequencies (typically in the MHz range).
High-frequency relaxation (around the long axis): This mode is associated with the rotation of the molecule around its long axis. This rotation is less hindered and occurs at higher frequencies (hundreds of MHz to GHz).
Additional relaxation modes can be observed due to intramolecular rotations or collective processes within the liquid crystal. The presence of a flexible octyloxy chain in this compound might introduce additional relaxation mechanisms. The study of these relaxation frequencies and their activation energies provides valuable insights into the molecular dynamics and the viscosity of the liquid crystal.
The dielectric permittivity of a liquid crystal is not a constant value but depends on the frequency of the applied electric field and the temperature.
Frequency Dependence: At low frequencies, both the parallel and perpendicular components of the dielectric permittivity are relatively constant. As the frequency increases and approaches the relaxation frequency of the end-over-end rotation, ε∥ shows a significant decrease (dispersion), while ε⊥ remains largely unaffected. This is because the electric field is oscillating too rapidly for the molecules to reorient their long axes. At even higher frequencies, other relaxation processes can lead to further dispersion. The dielectric permittivity of each sample generally decreases slightly as the frequency increases, which can be attributed to the relaxation process, specifically the decrease in dipolar and interfacial polarization. researchgate.net
Temperature Dependence: The dielectric permittivity is also strongly dependent on temperature. As the temperature increases within the nematic phase, the orientational order (S) decreases. This leads to a decrease in ε∥ and a slight increase in ε⊥, resulting in a reduction of the dielectric anisotropy (Δε). At the nematic-isotropic transition temperature (T_NI), the dielectric anisotropy vanishes, and the dielectric permittivity becomes a single isotropic value (ε_iso). The temperature dependence of the effective dielectric constant of a liquid crystal in a thick cell reflects that of the orientational order parameter. researchgate.net
Table 2: Illustrative Temperature Dependence of Dielectric Permittivity for 5CB
| Temperature (°C) | ε∥ | ε⊥ | Δε |
| 25.0 | 18.5 | 7.0 | 11.5 |
| 30.0 | 17.5 | 7.2 | 10.3 |
| 34.0 | 16.0 | 7.5 | 8.5 |
| 35.2 (T_NI) | 10.8 | 10.8 | 0 |
This table provides illustrative data for the well-characterized liquid crystal 5CB to demonstrate the typical temperature dependence of dielectric permittivity. Specific data for this compound is not available.
Computational and Theoretical Investigations of 4 Methoxyphenyl 4 Octyloxy Benzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to liquid crystalline molecules to predict their geometry, electronic properties, and spectroscopic behavior with high accuracy. arxiv.orgresearchgate.net For 4-Methoxyphenyl (B3050149) 4-(octyloxy)benzoate, DFT calculations are crucial for building a foundational understanding of its molecular characteristics.
The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable energetic conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a molecule like 4-Methoxyphenyl 4-(octyloxy)benzoate, with its flexible octyloxy tail and rotatable phenyl rings, conformational analysis is particularly important.
| Parameter | Typical Focus of Investigation | Significance in Liquid Crystals | Example from Analogous Compound |
|---|---|---|---|
| Bond Lengths | Comparison between experimental (e.g., X-ray) and theoretical values. nih.gov | Confirms the accuracy of the computational model. | N/A |
| Bond Angles | Deviations from ideal geometries (e.g., 120° for sp² carbons). nih.gov | Indicates areas of steric strain within the molecule. | N/A |
| Dihedral (Torsion) Angles | Rotation around single bonds, particularly between aromatic rings. nih.gov | Determines the overall shape, linearity, and planarity of the molecule. researchgate.net | 56.42 (3)° between phenyl rings in 4-methoxyphenyl benzoate (B1203000). researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy levels and spatial distribution are fundamental to a molecule's electronic and optical properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed (electron-donating ability), while the LUMO is the orbital to which an electron is most easily added (electron-accepting ability). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability. nih.govajchem-a.com This gap is directly related to the electronic transitions that can occur within the molecule, influencing its UV-Vis absorption spectrum. conicet.gov.ar DFT calculations are a standard method for determining these energy levels. sapub.org For liquid crystals, the HOMO-LUMO gap provides insights into their stability and potential for use in electro-optical devices. arxiv.org
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. ajchem-a.com |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. conicet.gov.ar |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. conicet.gov.ar |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. nih.gov |
DFT calculations serve as a powerful tool for predicting and interpreting various types of molecular spectra. By computing the theoretical spectra and comparing them with experimental results, researchers can confidently assign spectral features to specific molecular motions or electronic transitions. nih.gov
FT-IR Spectroscopy: Theoretical FT-IR spectra are generated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the ester group, or vibrations of the phenyl rings. This allows for a precise assignment of the peaks observed in an experimental spectrum. arxiv.orgresearchgate.net
UV-Vis Spectroscopy: The absorption of ultraviolet-visible light corresponds to the excitation of electrons from occupied to unoccupied orbitals. Time-Dependent DFT (TD-DFT) is used to calculate the energies of these electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. arxiv.orgconicet.gov.ar Analysis of the orbitals involved in the main transitions (e.g., HOMO to LUMO) helps to characterize them, for instance, as π → π* transitions, which are common in conjugated systems like the aromatic core of this compound. worldscientific.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into theoretical NMR chemical shifts (¹H and ¹³C). nih.govnih.gov By comparing the calculated shifts with the experimental spectrum, a definitive assignment of each resonance to a specific nucleus in the molecule can be made. najah.edu
Molecular Dynamics (MD) Simulations for Macroscopic Mesophase Behavior
While DFT provides detailed information about a single molecule, Molecular Dynamics (MD) simulations are used to bridge the gap between molecular properties and the macroscopic behavior of a material. google.com MD simulations model the collective behavior of hundreds or thousands of molecules over time to predict properties like liquid crystalline phase formation. aip.org
In a typical MD simulation of a liquid crystal, molecules are placed in a simulation box, and their trajectories are calculated by integrating Newton's equations of motion. google.com The interactions between molecules are described by a force field, such as the General Amber Force Field (GAFF), which defines the potential energy of the system. By simulating the system at different temperatures, one can observe the spontaneous transition from a disordered isotropic liquid to an ordered nematic phase. mdpi.com The degree of order is quantified by calculating the nematic order parameter, which measures the average alignment of the molecules along a common director axis. aip.org These simulations provide invaluable insights into how the specific shape and intermolecular forces of this compound lead to its mesophase behavior.
Development and Application of Theoretical Models for Liquid Crystalline Phase Transitions
Theoretical models provide a conceptual framework for understanding the thermodynamic principles that drive liquid crystalline phase transitions. The most famous of these is the Maier-Saupe theory, a mean-field theory that successfully describes the nematic-isotropic (N-I) phase transition in thermotropic liquid crystals. wikipedia.orgtandfonline.com
Prediction and Analysis of Optical and Photophysical Properties
The optical properties of liquid crystals are of paramount importance for their applications. Computational methods, particularly DFT and TD-DFT, are employed to predict key optical and photophysical parameters. arxiv.orgrochester.edu
These calculations can determine the molecular polarizability (α) and the first-order hyperpolarizability (β), which are measures of the molecule's response to an external electric field and are crucial for understanding its refractive index, birefringence, and nonlinear optical (NLO) properties. arxiv.org Liquid crystalline molecules with extended conjugated structures often exhibit significant NLO effects. arxiv.org
Photophysical properties, such as absorption and fluorescence, are governed by the electronic structure. mdpi.com As discussed in section 5.1.3, TD-DFT can predict the UV-Vis absorption spectrum. arxiv.org Similarly, it can be used to investigate the nature of the lowest excited singlet state (S₁), which is responsible for fluorescence. By analyzing the energy levels and deactivation pathways of the excited state, properties like the fluorescence quantum yield and the potential for intersystem crossing to the triplet state (T₁) can be estimated. nih.gov These theoretical predictions are vital for designing liquid crystals like this compound for specific optical applications.
Simulation of Absorption and Emission Spectra
No specific studies detailing the simulation of absorption and emission spectra for this compound were found. Theoretical investigations on similar liquid crystal compounds often employ Time-Dependent Density Functional Theory (TD-DFT) to predict their spectroscopic properties. mdpi.com
Theoretical Determination of Quantum Yields
There is no available research that provides a theoretical determination of the quantum yields for this compound. The theoretical prediction of fluorescence quantum yields is a complex process that involves calculating the rates of both radiative and non-radiative decay pathways from an excited state. nih.gov
Computational Assessment of Optical Anisotropy (Δn)
A computational assessment of the optical anisotropy (Δn) for this compound has not been reported in the literature. Such studies are crucial for understanding the behavior of liquid crystalline materials in optical applications.
Theoretical Evaluation of Non-Linear Optical Properties
No theoretical evaluations of the non-linear optical (NLO) properties for this compound were identified. Computational methods are frequently used to screen novel organic materials for potential NLO applications by calculating properties like hyperpolarizability. researchgate.net
Investigation of Solvent Effects on Molecular and Optical Properties
No computational studies investigating the specific effects of different solvents on the molecular and optical properties of this compound could be located. Research on other compounds demonstrates that solvent polarity can significantly influence absorption spectra and other properties, a phenomenon often studied using computational models. rsc.org
Advanced Applications and Future Directions in Materials Science
Integration into Liquid Crystalline Displays (LCDs) and Optoelectronic Devices
While specific formulations are often proprietary, the fundamental properties of calamitic (rod-like) liquid crystals such as 4-Methoxyphenyl (B3050149) 4-(octyloxy)benzoate make them suitable candidates for components in liquid crystal mixtures for displays. The orientation of these molecules can be controlled by an external electric field, which allows for the modulation of light passing through the display, forming the basis of LCD technology.
In the broader field of optoelectronics, liquid crystals are integral to devices like spatial light modulators, optical switches, and tunable filters. The ability of 4-Methoxyphenyl 4-(octyloxy)benzoate to alter its refractive index in response to external stimuli makes it a compound of interest for these applications, where precise control over the phase and intensity of light is crucial.
Application in Liquid Crystalline Polymers (LCPs) and Elastomers
The incorporation of mesogenic units like this compound into polymer structures gives rise to liquid crystalline polymers (LCPs) and elastomers (LCEs) with remarkable properties that combine the characteristics of both polymers and liquid crystals.
As Mesogenic Monomers in Polymer Synthesis
The this compound moiety serves as a classic example of a mesogenic unit that can be incorporated into polymer backbones to create side-chain liquid crystalline polymers (SCLCPs). In this architecture, the rigid mesogenic core is attached to a flexible polymer backbone, often via a spacer group. This molecular design allows the mesogens to self-organize and form liquid crystalline phases, while the polymer backbone provides mechanical stability.
Research has demonstrated the synthesis of organosiloxane liquid crystalline materials utilizing 4-methoxyphenyl-4-(ω-alkenyloxy)benzoate as the mesogenic unit. nih.gov In these studies, the mesogenic group is attached to a disiloxane (B77578) or trisiloxane core. The resulting materials exhibit thermotropic liquid crystalline behavior, with the trisiloxane derivatives showing a nematic phase. nih.gov The length of the alkyl spacer and the nature of the siloxane core were found to influence the thermal properties of the resulting polymers. nih.gov
| Polymer Type | Mesogenic Unit | Resulting Phase | Reference |
| Organosiloxane | 4-methoxyphenyl-4-(ω-alkenyloxy)benzoate | Nematic | nih.gov |
Self-Assembling Polymeric Systems for Novel Materials
A significant area of research involves the self-assembly of block copolymers where one of the blocks is a liquid crystalline polymer. A study on amphiphilic block copolymers composed of a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic smectic polymer block, poly(4-methoxyphenyl 4-(6-acryloyloxy-hexyloxy)-benzoate), provides a compelling case for the potential of this compound derivatives in creating highly ordered nanostructures. arxiv.org
In this research, the block copolymer was synthesized via atom transfer radical polymerization (ATRP). In the solid state, the material self-assembled into well-aligned cylindrical nanostructures when subjected to a magnetic field. arxiv.org In aqueous solutions, these block copolymers formed faceted unilamellar polymer vesicles, also known as polymersomes, where the liquid crystalline block created a smectic order within the vesicle's bilayer membrane. arxiv.org This ability to form such complex, ordered structures opens up possibilities for applications in drug delivery, nanoscale templates, and advanced functional materials.
Development of Thermally Programmable Materials based on the Compound
The distinct phase transitions of this compound at specific temperatures make it a valuable component for the development of thermally programmable materials. These materials can change their properties, such as shape, color, or conductivity, in response to temperature changes.
Design of Thermoelectric Ionogels with Optical Tunability
A forward-looking application for liquid crystalline compounds lies in the design of thermoelectric ionogels. These are quasi-solid-state materials that can generate a voltage when a temperature gradient is applied. researchgate.net Ionogels are composed of an ionic liquid confined within a polymer network. researchgate.net By using a liquid crystal elastomer as the polymer network, it is possible to introduce orientational order to the system, which can influence the mobility of ions and, consequently, the thermoelectric properties. researchgate.netresearchgate.net
The orientation of the mesogens within the elastomer network can be controlled, which in turn can tune the ionic conductivity and the Seebeck coefficient of the ionogel. researchgate.net While direct integration of this compound into such systems has not been explicitly reported, its liquid crystalline nature makes it a suitable candidate for the mesogenic component in the design of such advanced thermoelectric materials. The ability to modulate ion flow through temperature-induced phase transitions of the liquid crystal component could lead to the development of smart thermoelectric devices with tunable performance.
Photoresponsive Liquid Crystal Systems and Derivatives
Introducing photoresponsive behavior to liquid crystal systems containing this compound can be achieved by doping the liquid crystal with photochromic molecules, such as azobenzene (B91143) derivatives. These dopants can undergo reversible isomerization between two distinct molecular shapes (e.g., trans and cis isomers) upon irradiation with light of specific wavelengths. nih.govmcgill.ca
This change in molecular shape of the dopant disrupts the local order of the host liquid crystal, leading to a phase transition. For instance, irradiating an azobenzene-doped liquid crystal with UV light can induce a transition from a liquid crystalline phase to an isotropic liquid phase. nih.gov This photo-induced phase transition can be exploited in applications such as optical data storage, light-driven actuators, and smart windows where the transparency can be controlled by light. The this compound can act as the host matrix that supports this photo-switching behavior, providing the necessary liquid crystalline order that can be controllably disrupted.
Role in Chiral Liquid Crystal Applications (e.g., as Chiral Dopants, for Helical Twisting Power)
While this compound is an achiral molecule, it plays a crucial role as a component of nematic host mixtures in chiral liquid crystal applications. Chiral nematic (cholesteric) liquid crystals are formed by adding a small amount of a chiral dopant to an achiral nematic host. beilstein-journals.orgresearchgate.net The chiral dopant induces a helical twist in the nematic director, resulting in a supramolecular helical structure. dakenchem.comrsc.org
The ability of a chiral dopant to induce this twist is quantified by its Helical Twisting Power (HTP). beilstein-journals.orgdakenchem.com The pitch of the helix is inversely proportional to the concentration of the chiral dopant and its HTP. beilstein-journals.org The properties of the nematic host, which could be a mixture containing this compound, significantly influence the resulting HTP of the dopant. beilstein-journals.org
Exploration of Potential in Advanced Sensor Technologies
Liquid crystal-based sensors have garnered significant attention due to their ability to amplify and transduce molecular events at interfaces into an optical signal. nih.govcore.ac.uk The orientation of liquid crystal molecules is highly sensitive to the surface they are in contact with. nih.gov Any perturbation at this interface, such as the binding of an analyte, can trigger a collective reorientation of the liquid crystal molecules, leading to a change in the optical texture that can be observed with polarized light. nih.govnih.gov
Mesogens like this compound are fundamental to the operation of these sensors as they form the bulk of the liquid crystal phase whose orientation is being monitored. For a liquid crystal to be effective in a sensor, it must exhibit a stable mesophase over a practical temperature range and respond sensitively to changes at the interface.
The principle of a liquid crystal sensor often involves functionalizing a surface to interact with a specific target analyte. When the analyte binds to the functionalized surface, it alters the surface energy, causing the liquid crystal molecules in contact with it to reorient. This change propagates through the bulk of the liquid crystal, resulting in a detectable optical signal. nih.gov The versatility of this approach has led to the development of sensors for a wide range of targets, including proteins, DNA, and small molecules. nih.gov
Supramolecular Assemblies and Mixtures with Other Mesogens
The self-assembly properties of liquid crystals like this compound make them excellent building blocks for creating complex supramolecular structures. By mixing different mesogens, it is possible to create materials with tailored properties that are not accessible with single-component systems. mdpi.com
The behavior of mixtures of liquid crystals is often studied through the construction of binary phase diagrams, which map the different phases of the mixture as a function of temperature and composition. mdpi.commdpi.com These diagrams are essential for understanding the interactions between the components and for designing mixtures with specific properties, such as a broad temperature range for a particular mesophase.
One of the primary goals of mixing liquid crystals is to stabilize or enhance the desired mesophase over a wider temperature range, particularly around room temperature for practical applications. This can be achieved by carefully selecting components with complementary molecular structures.
For example, mixing mesogens with different terminal chain lengths can lead to a disruption of the crystalline packing, often resulting in a lower melting point (eutectic behavior) and a broader liquid crystal phase range. mdpi.com Furthermore, specific interactions between the molecules, such as dipole-dipole interactions or shape complementarity, can lead to the stabilization of certain mesophases. In some cases, mixing two non-mesogenic compounds can even induce a liquid crystal phase. The study of such mixtures is crucial for the development of new liquid crystal materials for displays and other technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
